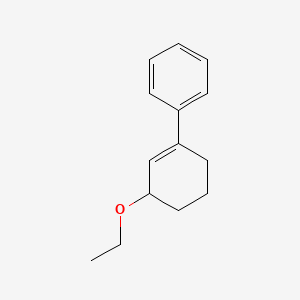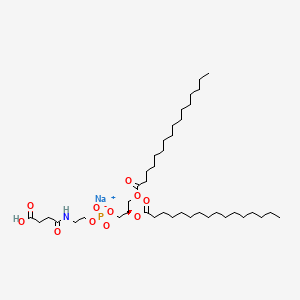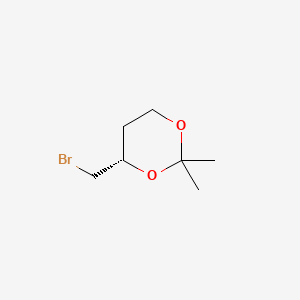![molecular formula C12H12O3 B575410 5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one CAS No. 180198-87-2](/img/structure/B575410.png)
5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one is a spiro compound characterized by a unique structure where two rings are connected through a single shared atom. This compound is of significant interest due to its diverse applications in various fields of chemistry, biology, and materials science. The presence of a quaternary carbon and fused rings in the spiro system makes it structurally intriguing and valuable for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one can be achieved through several methods. One common approach involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . Another method includes the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium, followed by oxidative cleavage .
Industrial Production Methods: Industrial production of spiro compounds often involves scalable and efficient synthetic routes. For spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one, the use of palladium-catalyzed intermolecular tandem cyclization reactions has been explored for high regioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include molecular oxygen, hydrogen peroxide, and palladium catalysts. Reaction conditions often involve mild temperatures and the use of solvents such as acetic acid .
Major Products Formed: The major products formed from the reactions of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include various derivatives with potential biological and industrial applications. For example, oxidative cleavage can lead to the formation of spirocyclic compounds with phenazine rings .
Scientific Research Applications
Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, derivatives of this compound are explored for their therapeutic properties. Additionally, in the industry, it is used in the development of materials with unique properties .
Mechanism of Action
The mechanism of action of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form reactive intermediates that can interact with biological macromolecules. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include other spirocyclic compounds such as spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones .
Uniqueness: What sets spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
180198-87-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.225 |
IUPAC Name |
5/'-methylspiro[2-benzofuran-3,2/'-oxolane]-1-one |
InChI |
InChI=1S/C12H12O3/c1-8-6-7-12(14-8)10-5-3-2-4-9(10)11(13)15-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
KLHQULQVUHKHPA-UHFFFAOYSA-N |
SMILES |
CC1CCC2(O1)C3=CC=CC=C3C(=O)O2 |
Synonyms |
5-METHYL-4,5-DIHYDRO-3H,3/'H-SPIRO[FURAN-2,1/'-ISOBENZOFURAN]-3/'-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)


![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)



![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)

